molecular formula C12H7ClN6 B11184803 7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B11184803
M. Wt: 270.68 g/mol
InChI Key: OIJSCOSNZZQDPP-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a pharmacophore in drug design, particularly due to its unique structural features that allow it to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a formimidate derivative with hydrazine hydrate in ethanol . This reaction forms the pyrazolopyrimidine core, which is then further functionalized to introduce the 4-chlorophenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolopyrimidines.

Scientific Research Applications

7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. For instance, it inhibits CDK2/cyclin A2 by fitting into the active site of the enzyme, forming essential hydrogen bonds with key amino acids such as Leu83 . This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain biological targets. This makes it a valuable scaffold in the design of new therapeutic agents.

Properties

Molecular Formula

C12H7ClN6

Molecular Weight

270.68 g/mol

IUPAC Name

10-(4-chlorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C12H7ClN6/c13-8-1-3-9(4-2-8)19-11-10(5-16-19)12-17-15-7-18(12)6-14-11/h1-7H

InChI Key

OIJSCOSNZZQDPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C4=NN=CN4C=N3)Cl

Origin of Product

United States

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